rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis

Physicochemical profiling pKa ionization state

rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis (molecular formula C₈H₁₀F₆N₂O, molecular weight 264.17 g·mol⁻¹) is a racemic, cis-configured 2,4-disubstituted piperidine bearing a trifluoroacetamide moiety at the 4-position and a trifluoromethyl group at the 2-position. The compound belongs to the class of α-trifluoromethyl piperidine derivatives, scaffolds recognized as privileged platforms for drug discovery due to their controllable diastereoselectivity and modular diversification points.

Molecular Formula C8H10F6N2O
Molecular Weight 264.17 g/mol
Cat. No. B13588540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis
Molecular FormulaC8H10F6N2O
Molecular Weight264.17 g/mol
Structural Identifiers
SMILESC1CNC(CC1NC(=O)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C8H10F6N2O/c9-7(10,11)5-3-4(1-2-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17)/t4-,5+/m1/s1
InChIKeyDJAHOFLYCXRMIM-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis – Structural Definition, Comparator Landscape & Procurement Relevance


rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis (molecular formula C₈H₁₀F₆N₂O, molecular weight 264.17 g·mol⁻¹) is a racemic, cis-configured 2,4-disubstituted piperidine bearing a trifluoroacetamide moiety at the 4-position and a trifluoromethyl group at the 2-position [1]. The compound belongs to the class of α-trifluoromethyl piperidine derivatives, scaffolds recognized as privileged platforms for drug discovery due to their controllable diastereoselectivity and modular diversification points [2]. Closest analogs and potential substitutes include regioisomeric bis(trifluoromethyl)piperidine acetamides (e.g., the 3,6-trans isomer CAS 1909293-90-8 ), mono-trifluoromethyl variants such as 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide (CAS 97181-51-6, MW 196.17 ), and the parent heterocycles 2-(trifluoromethyl)piperidine (CAS 154630-93-0) and 4-(trifluoromethyl)piperidine (CAS 657-36-3). These comparators differ in substitution pattern, stereochemistry, fluorine count, and physicochemical properties, creating quantifiable differentiation that directly impacts fitness for specific research applications.

Why Generic Substitution Fails: Quantifiable Divergence Between rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis and Its Closest Analogs


Substituting this compound with a structurally similar piperidine acetamide—even one sharing the C₈H₁₀F₆N₂O formula—introduces consequential, measurable changes in at least four dimensions: (i) pKa of the piperidine nitrogen shifts by ΔpKa ≈ 2–3.5 units depending on CF₃ position and count ; (ii) the cis-2,4 configuration imposes a distinct conformational preference that alters pharmacophore vector presentation relative to trans or regioisomeric analogs [1]; (iii) the dual trifluoromethyl substitution elevates calculated log P by approximately 0.5–1.0 log units versus mono-CF₃ counterparts, directly impacting membrane permeability and non-specific binding [2]; and (iv) metabolic soft-spot vulnerability differs because the electron-withdrawing CF₃ at C2 deactivates the adjacent C–H bonds toward CYP450-mediated oxidation compared to a C3- or C4-only CF₃ placement [3]. These differences mean that a procurement decision based solely on molecular formula or vendor catalog adjacency risks selecting a compound with materially different ionization state, conformation, lipophilicity, and metabolic profile—any of which can alter assay outcomes in ways not attributable to the intended pharmacophore.

Product-Specific Quantitative Evidence Guide: rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis vs. Comparators


Piperidine Basicity Modulation: Dual CF₃ Lowers pKa by ≥2 Units Relative to Mono-CF₃ and Unsubstituted Piperidine

The target compound incorporates two electron-withdrawing trifluoromethyl groups—one directly on the piperidine ring at C2 and one within the trifluoroacetamide at C4. The α-CF₃ substituent at C2 alone reduces the predicted pKa of the piperidine conjugate acid from ~11.0 (unsubstituted piperidine) to ~7.74 . In the target compound, the additional electron withdrawal from the trifluoroacetamide moiety is expected to further depress pKa into the range ~5.5–6.5, representing a ΔpKa of −4.5 to −5.5 versus unsubstituted piperidine and ΔpKa of −2 to −3 versus the mono-CF₃ analog 2-(trifluoromethyl)piperidine [1]. By contrast, 4-(trifluoromethyl)piperidine retains a substantially higher pKa of 9.62 ± 0.10 because the CF₃ is positioned distal to the nitrogen, exerting weaker inductive withdrawal .

Physicochemical profiling pKa ionization state drug-likeness

Cis-2,4 Stereochemistry Imposes Distinct Conformational Preference vs. Trans Isomers and Regioisomeric Analogs

The cis relationship between the 2-CF₃ and 4-trifluoroacetamido substituents on the piperidine ring enforces a specific relative orientation of these groups. Computational studies on trifluoromethyl-substituted piperidines demonstrate that the CF₃ group at the α-position exerts a strong conformational bias via the anomeric effect, with the electronegative substituent preferentially adopting an axial orientation in certain contexts [1]. In the cis-2,4 configuration, both substituents occupy the same face of the piperidine ring, projecting the pharmacophoric elements in a convergent spatial arrangement. This contrasts with the trans-3,6 regioisomer (CAS 1909293-90-8), where the substituents are on opposite faces, yielding divergent exit vectors for the trifluoromethyl and trifluoroacetamide groups . Gas-phase electron diffraction and computational studies on N-trifluoroacetylpiperidine confirm that the trifluoroacetyl group adopts a single, well-defined intermediate conformation (between axial and equatorial) stabilized by lp–π* conjugation, further constraining the overall molecular shape [2].

Conformational analysis stereochemistry pharmacophore presentation piperidine ring

Lipophilicity Enhancement: Dual CF₃ Substitution Increases Calculated Log P by ~0.5–1.0 Units vs. Mono-CF₃ Piperidine Analogs

The compound's two trifluoromethyl groups (one on the ring, one in the acetamide side chain) confer elevated lipophilicity compared to single-CF₃ piperidine derivatives. The parent 2-(trifluoromethyl)piperidine has a calculated log P of 1.67 and log D (pH 7.4) of 1.67 [1]. Addition of the trifluoroacetamide moiety contributes approximately +0.5 to +1.0 log P units based on the fragment contribution of the –NHCOCF₃ group (estimated π ≈ 0.5–0.8 from Hansch analysis of trifluoroacetamide derivatives) [2]. Thus, the target compound is predicted to have log P in the range 2.2–2.7, positioning it in the optimal lipophilicity range for passive membrane permeability while avoiding the excessive log P (>3.5) associated with promiscuous binding and poor aqueous solubility [3]. In comparison, 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide (CAS 97181-51-6, MW 196.17, single CF₃) has a lower predicted log P of approximately 1.0–1.3, which may limit its passive diffusion across lipid bilayers relative to the dual-CF₃ target compound.

Lipophilicity log P log D membrane permeability drug-likeness

Metabolic Stability Advantage: α-CF₃ Substituent Shields Adjacent C–H Bonds from CYP450-Mediated Oxidation

The electron-withdrawing trifluoromethyl group at the α-position (C2) of the piperidine ring deactivates the adjacent C–H bonds toward hydrogen-atom abstraction by cytochrome P450 enzymes, a primary route of oxidative metabolism for piperidine-containing compounds [1]. Studies on structurally related trifluoromethyl-substituted piperidines have demonstrated that replacement of a C–H with C–CF₃ at the α-position increases metabolic half-life (t₁/₂) in human liver microsome assays by approximately 2- to 4-fold relative to the non-fluorinated parent [2]. In the target compound, the presence of a second CF₃ group in the trifluoroacetamide moiety provides additional metabolic shielding at the amide nitrogen, as N-dealkylation is disfavored by the electron-poor carbonyl. This dual metabolic shielding is not present in mono-CF₃ analogs such as 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide (CAS 97181-51-6), where the piperidine ring C2 position lacks CF₃ substitution and therefore remains vulnerable to CYP450-mediated ring oxidation .

Metabolic stability CYP450 oxidative metabolism fluorine effect half-life

Synthetic Tractability and Building Block Utility: Defined Cis-2,4 Stereochemistry Enables Diastereoselective Derivatization

The 2,4-disubstituted piperidine scaffold is recognized as a versatile platform for drug discovery, with well-established methodology for diastereoselective synthesis and modular diversification at both the ring nitrogen and the 4-amino position [1]. The target compound, as a racemic mixture with defined cis relative stereochemistry, provides a single diastereomeric relationship between the two substituents—simplifying downstream purification and characterization compared to stereorandom mixtures. This contrasts with the trans-3,6 regioisomer (CAS 1909293-90-8), where a different synthetic route may be required and where the divergent spatial relationship between substituents may not map onto the same target binding pocket . The trifluoroacetamide group itself can serve dual purpose: as a metabolically stable N-protecting group during further synthetic manipulations, or as a precursor to the free 4-amine via mild hydrolysis (K₂CO₃/MeOH) [2]. This built-in orthogonal reactivity is not present in analogs where the acetamide is a simple acetyl group (e.g., N-(piperidin-4-yl)acetamide), which lacks both the metabolic stability and the electronic modulation conferred by the CF₃ substituent.

Synthetic chemistry building block diastereoselectivity scaffold diversification medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis


Fragment-Based Drug Discovery (FBDD) and Structure-Based Design Requiring Defined 3D Pharmacophore Geometry

The cis-2,4 configuration of this compound fixes the relative orientation of its two CF₃-bearing substituents, providing a well-defined three-dimensional pharmacophore for fragment screening or structure-based design campaigns. Unlike a trans isomer or a regioisomeric analog where substituents project in divergent directions, the convergent spatial arrangement of the cis isomer presents both fluorinated groups toward the same binding surface, maximizing potential fluorine–protein interactions (C–F···H–C, C–F···C=O dipole interactions) as documented in fluorinated fragment libraries [1]. This defined geometry is critical when the piperidine scaffold serves as a central core whose substituent vectors determine selectivity across related protein targets (e.g., GPCR subtypes, ion channels, or kinases).

Synthesis of Metabolically Stabilized Piperidine-Based Lead Series for CNS or Systemic Drug Targets

The dual trifluoromethyl substitution pattern provides enhanced metabolic stability compared to mono-CF₃ or non-fluorinated piperidine acetamides, making this compound a preferred starting material for lead optimization programs where rapid hepatic clearance must be mitigated early in the discovery cascade. The α-CF₃ group at C2 electronically deactivates the ring toward CYP450 oxidation, while the trifluoroacetamide moiety resists N-dealkylation—two of the most common metabolic liabilities of piperidine-containing drug candidates [2]. This compound is particularly suited for CNS-targeted programs, where the moderate predicted log P (~2.2–2.7) aligns with the optimal range for blood–brain barrier penetration (typically log P 1.5–3.5) while the reduced basicity (pKa ~5.5–6.5) minimizes P-glycoprotein efflux associated with highly basic amines [3].

Chemical Biology Probe Development Requiring Orthogonal Functional Handle Installation

The trifluoroacetamide group at the 4-position functions as a masked amine that can be selectively unveiled under mild conditions (K₂CO₃ in MeOH) without affecting the ring 2-CF₃ substituent [4]. This enables a convergent synthetic strategy: the compound can be procured as a pre-formed cis-2,4-disubstituted scaffold, the free 4-amine liberated on demand, and then functionalized with warheads, fluorescent tags, biotin linkers, or photoaffinity labels. The orthogonal reactivity between the ring CF₃ (inert to hydrolysis) and the trifluoroacetamide (cleavable) provides a level of synthetic control not available with simple acetyl-protected or non-fluorinated analogs, where the protecting group may be more labile or less electronically differentiated from the ring substituents.

Physicochemical Property Benchmarking and Computational Model Calibration for Fluorinated Piperidine Series

Because the compound embodies the combined effects of α-CF₃ substitution and trifluoroacetamide N-capping on piperidine conformation, basicity, and lipophilicity, it serves as an excellent reference standard for calibrating computational models (pKa prediction, log P/log D calculation, conformational sampling) applied to fluorinated saturated N-heterocycles. Experimental measurement of its pKa, log D₇.₄, and aqueous solubility would provide a valuable data point at the intersection of two strong electron-withdrawing fluorinated groups on a single piperidine ring—a chemical space that remains sparsely populated in public physicochemical databases [5]. Procurement of this compound for in-house physicochemical profiling can therefore strengthen quantitative structure–property relationship (QSPR) models guiding the design of the broader fluorinated piperidine series.

Quote Request

Request a Quote for rac-2,2,2-trifluoro-N-[(2R,4S)-2-(trifluoromethyl)piperidin-4-yl]acetamide,cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.